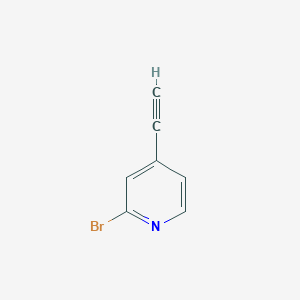

2-Bromo-4-ethynylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-ethynylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN/c1-2-6-3-4-9-7(8)5-6/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEYDJNWFFQNNFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=NC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50634076 | |

| Record name | 2-Bromo-4-ethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196156-17-8 | |

| Record name | 2-Bromo-4-ethynylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196156-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-ethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Core Synthesis Strategy: Regioselective Sonogashira Coupling

An in-depth technical guide on the synthesis of 2-bromo-4-ethynylpyridine is presented for researchers, scientists, and professionals in drug development. The primary and most effective method for this synthesis is the regioselective Sonogashira coupling reaction.

The synthesis of 2-bromo-4-ethynylpyridine is most efficiently achieved through a Sonogashira cross-coupling reaction. This powerful method forms a carbon-carbon bond between the sp²-hybridized carbon of an aryl halide and the sp-hybridized carbon of a terminal alkyne, utilizing a palladium and copper co-catalyst system.[1][2]

The key to this synthesis is the use of a dihalogenated precursor, 2-bromo-4-iodopyridine. The significant difference in reactivity between the carbon-iodine and carbon-bromine bonds allows for a highly regioselective reaction. In palladium-catalyzed cross-coupling reactions, the general reactivity trend is C-I > C-OTf > C-Br > C-Cl.[1][2][3] This ensures that the coupling reaction occurs preferentially at the more reactive 4-position (C-I bond), leaving the bromo group at the 2-position intact for potential further functionalization.[1][3]

Experimental Protocols

Two common protocols for the Sonogashira coupling are the traditional copper-catalyzed method and a copper-free variant.

Protocol 1: Copper-Catalyzed Sonogashira Coupling

This is a widely used and effective method for the synthesis of 2-bromo-4-ethynylpyridine from 2-bromo-4-iodopyridine and a terminal alkyne such as trimethylsilylacetylene (TMSA). The use of TMSA requires a subsequent deprotection step to yield the terminal alkyne.

Materials:

-

2-Bromo-4-iodopyridine (1.0 equiv)

-

Trimethylsilylacetylene (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

-

Copper(I) iodide (CuI) (4-10 mol%)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as solvent or co-solvent)

-

Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

-

Methanol

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 2-bromo-4-iodopyridine, PdCl₂(PPh₃)₂, and CuI.[1]

-

Reagent Addition: Add the anhydrous and degassed solvent (THF or DMF) and the amine base (Et₃N or DIPEA).[3]

-

Alkyne Addition: Add trimethylsilylacetylene to the reaction mixture.

-

Reaction: Stir the mixture at room temperature and monitor the progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield 2-bromo-4-((trimethylsilyl)ethynyl)pyridine.[3]

-

Deprotection: Dissolve the purified product in methanol and add potassium carbonate (2.0 equiv). Stir at room temperature for 2 hours.[4]

-

Final Purification: Remove the solvent and purify the residue by column chromatography to obtain the final product, 2-bromo-4-ethynylpyridine.[4]

Protocol 2: Copper-Free Sonogashira Coupling

This protocol offers an alternative that avoids the use of a copper co-catalyst, which can sometimes lead to the formation of alkyne homocoupling byproducts (Glaser coupling).[3]

Materials:

-

2-Bromo-4-iodopyridine (1.0 equiv)

-

Terminal alkyne (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(P(t-Bu)₃)₂) (2 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)

-

Anhydrous and degassed solvent (e.g., Toluene or Dioxane)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add 2-bromo-4-iodopyridine, the palladium catalyst, and the base.[1]

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.[1]

-

Solvent and Reagent Addition: Add the anhydrous and degassed solvent, followed by the terminal alkyne.[1]

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.[1] Monitor the reaction's progress by TLC or LC-MS.

-

Work-up and Purification: Follow the same work-up and purification procedures as described in the copper-catalyzed protocol.

Data Presentation

The following table summarizes the key reagents and their roles in the copper-catalyzed Sonogashira synthesis of 2-bromo-4-ethynylpyridine.

| Component | Example | Role | Typical Loading (mol%) |

| Aryl Halide | 2-Bromo-4-iodopyridine | Substrate | 100 (1.0 equiv) |

| Alkyne | Trimethylsilylacetylene | Coupling partner | 120 (1.2 equiv) |

| Palladium Catalyst | PdCl₂(PPh₃)₂ | Primary catalyst for the cross-coupling cycle | 2-5 |

| Copper Co-catalyst | Copper(I) iodide (CuI) | Co-catalyst, facilitates the formation of a copper acetylide intermediate | 4-10 |

| Base | Triethylamine (Et₃N) | Deprotonates the alkyne and neutralizes the generated acid | Solvent or co-solvent |

| Solvent | Tetrahydrofuran (THF) | Reaction medium | - |

| Deprotection Reagent | Potassium carbonate (K₂CO₃) | Removes the trimethylsilyl protecting group | 200 (2.0 equiv) |

Visualizations

Caption: Synthesis scheme for 2-bromo-4-ethynylpyridine.

Caption: A generalized workflow for chemical synthesis experiments.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-ethynylpyridine from 2-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and regioselective synthetic route for the preparation of 2-Bromo-4-ethynylpyridine, a valuable building block in medicinal chemistry and materials science. The strategy commences with the readily available starting material, 2-bromopyridine, and proceeds through a multi-step sequence involving iodination, a regioselective Sonogashira coupling, and a final deprotection step. This document offers detailed experimental protocols, a summary of quantitative data, and visual diagrams of the workflow and reaction mechanism to facilitate understanding and implementation in a laboratory setting.

Synthetic Strategy Overview

The synthesis of 2-Bromo-4-ethynylpyridine from 2-bromopyridine is efficiently achieved through a three-step process. This strategy is designed to control the regiochemistry by introducing an iodine atom at the 4-position, which is more reactive in the subsequent palladium-catalyzed cross-coupling reaction than the bromine atom at the 2-position.

The overall synthetic pathway is as follows:

-

Iodination: Conversion of 2-bromopyridine to 2-bromo-4-iodopyridine. This is a critical step to install a more reactive handle for the subsequent cross-coupling.

-

Sonogashira Coupling: A regioselective palladium-catalyzed Sonogashira coupling of 2-bromo-4-iodopyridine with a protected alkyne, trimethylsilylacetylene (TMSA). This reaction selectively occurs at the more reactive C-I bond.[1]

-

Deprotection: Removal of the trimethylsilyl (TMS) protecting group to yield the final product, 2-Bromo-4-ethynylpyridine.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-4-iodopyridine

A common and effective method for this transformation is the "halogen dance" reaction, which provides a concise route to the desired product.[2]

Materials:

-

2-Bromopyridine

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Iodine (I₂)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF and diisopropylamine.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise to the stirred solution. Allow the mixture to warm to 0 °C and stir for 30 minutes to generate lithium diisopropylamide (LDA).

-

Cool the freshly prepared LDA solution back down to -78 °C.

-

Add a solution of 2-bromopyridine in anhydrous THF dropwise to the LDA solution. Stir the resulting mixture at -78 °C for 1-2 hours.

-

In a separate flask, prepare a solution of iodine in anhydrous THF.

-

Slowly add the iodine solution to the reaction mixture at -78 °C.

-

After the addition is complete, add a second equivalent of freshly prepared LDA solution at -78 °C to induce the "halogen dance" rearrangement.

-

Stir the reaction mixture at -78 °C for an additional 1-2 hours.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃ solution (to remove excess iodine) and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain 2-bromo-4-iodopyridine.

Step 2: Synthesis of 2-Bromo-4-((trimethylsilyl)ethynyl)pyridine

This step employs a regioselective Sonogashira coupling reaction. The palladium catalyst will preferentially activate the carbon-iodine bond over the carbon-bromine bond.[1]

Materials:

-

2-Bromo-4-iodopyridine (from Step 1)

-

Trimethylsilylacetylene (TMSA)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃) (if not using a pre-formed Pd-phosphine complex)

-

Amine base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

-

Anhydrous and degassed solvent (e.g., THF or DMF)

Protocol:

-

To a dry Schlenk flask, add 2-bromo-4-iodopyridine, the palladium catalyst, copper(I) iodide, and triphenylphosphine (if needed) under an inert atmosphere.[3][4]

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the anhydrous and degassed solvent, followed by the amine base.

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add trimethylsilylacetylene dropwise to the reaction mixture.[4]

-

Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) as required.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove catalyst residues.[4]

-

Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.[4]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

-

Purify the crude product by flash column chromatography on silica gel to yield 2-bromo-4-((trimethylsilyl)ethynyl)pyridine.

Step 3: Synthesis of 2-Bromo-4-ethynylpyridine

The final step is the cleavage of the C-Si bond to reveal the terminal alkyne. This is typically achieved under basic conditions.

Materials:

-

2-Bromo-4-((trimethylsilyl)ethynyl)pyridine (from Step 2)

-

Potassium carbonate (K₂CO₃) or Tetra-n-butylammonium fluoride (TBAF)

-

Methanol or Tetrahydrofuran (THF)

-

Dichloromethane (DCM) or Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

-

Dissolve 2-bromo-4-((trimethylsilyl)ethynyl)pyridine in methanol or THF.

-

Add potassium carbonate to the solution and stir the mixture at room temperature.

-

Alternatively, if using TBAF, dissolve the starting material in THF and add a 1M solution of TBAF in THF.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent like dichloromethane or ethyl acetate.

-

Separate the layers and extract the aqueous phase with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to afford the final product, 2-Bromo-4-ethynylpyridine. Further purification by column chromatography may be performed if necessary.

Data Presentation

The following table summarizes typical reaction parameters for the key Sonogashira coupling step. Note that yields are highly dependent on the specific catalyst, ligands, and reaction conditions employed.

| Parameter | Step 2: Sonogashira Coupling |

| Aryl Halide | 2-Bromo-4-iodopyridine |

| Alkyne | Trimethylsilylacetylene |

| Pd Catalyst (mol %) | 2-5% (e.g., Pd(PPh₃)₂Cl₂) |

| Cu Catalyst (mol %) | 2-5% (e.g., CuI) |

| Base | Triethylamine or Diisopropylamine |

| Solvent | THF or DMF |

| Temperature (°C) | 25 - 60 |

| Time (h) | 2 - 12 |

| Typical Yield (%) | 70 - 95% |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of 2-Bromo-4-ethynylpyridine.

Caption: Overall workflow for the synthesis of 2-Bromo-4-ethynylpyridine.

Sonogashira Catalytic Cycle

The core of this synthesis is the Sonogashira coupling. The diagram below outlines the key steps in its catalytic cycle.

Caption: Simplified catalytic cycle of the Sonogashira cross-coupling reaction.

References

2-Bromo-4-ethynylpyridine chemical properties and reactivity

An In-depth Technical Guide to 2-Bromo-4-ethynylpyridine: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-ethynylpyridine is a heterocyclic aromatic compound of significant interest in the fields of medicinal chemistry, organic synthesis, and materials science. Its structure is characterized by a pyridine ring substituted with a bromine atom at the 2-position and a terminal alkyne (ethynyl group) at the 4-position. This unique bifunctional arrangement makes it a highly versatile synthetic building block, offering two distinct and orthogonally reactive sites. The bromine atom is amenable to a wide range of transition-metal-catalyzed cross-coupling reactions, while the terminal alkyne can participate in various transformations, including cycloadditions and further coupling reactions. This guide provides a comprehensive overview of the known chemical properties, predicted spectral data, and key reactivity patterns of 2-Bromo-4-ethynylpyridine, complete with representative experimental protocols.

Chemical and Physical Properties

Quantitative experimental data for 2-Bromo-4-ethynylpyridine is not extensively documented in publicly available literature. The properties listed below are based on available data, calculations, and informed predictions from structurally similar compounds.

| Property | Value / Description | Reference(s) |

| IUPAC Name | 2-bromo-4-ethynylpyridine | |

| CAS Number | 1196156-17-8 | [1] |

| Molecular Formula | C₇H₄BrN | [2][3] |

| Molecular Weight | 182.02 g/mol | [2][3] |

| Appearance | Not specified; likely a solid at room temperature. | |

| Solubility | Expected to be soluble in common organic solvents such as THF, DMF, and dioxane. | [4] |

| Stability | Likely sensitive to light and air; should be stored under an inert atmosphere. | [5] |

Predicted Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the pyridine ring protons and one signal in the alkyne region. The acetylenic proton (C≡C-H) would likely appear as a singlet around 3.0-3.5 ppm. The pyridine protons' chemical shifts will be influenced by the anisotropic effects of the ring and the electronic properties of the bromo and ethynyl substituents.

-

¹³C NMR: The carbon-13 NMR spectrum is predicted to display seven unique signals. The carbon attached to the bromine (C2) would be significantly influenced by the halogen's electronegativity. The two sp-hybridized carbons of the ethynyl group would appear in the characteristic range of 70-90 ppm.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands. Key vibrations would include the C-H stretch of the terminal alkyne (~3300 cm⁻¹), the C≡C stretch (~2100 cm⁻¹, typically sharp), aromatic C-H stretches (>3000 cm⁻¹), and C=C/C=N ring stretching vibrations (~1400-1600 cm⁻¹).[7][8]

-

Mass Spectrometry (MS): The mass spectrum will be characterized by the molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion will appear as a pair of peaks of nearly equal intensity (M⁺ and M+2), which is a definitive feature for monobrominated compounds.[7]

Reactivity and Synthetic Applications

The synthetic utility of 2-Bromo-4-ethynylpyridine stems from its two distinct reactive centers, which can often be addressed chemoselectively.

-

Reactions at the C-Br Bond: The bromine atom at the 2-position of the electron-deficient pyridine ring is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions.[9][10] This site allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

-

Reactions at the Ethynyl Group: The terminal alkyne is a versatile functional group that can act as a coupling partner in Sonogashira reactions or as a building block in cycloaddition reactions, most notably in copper-catalyzed azide-alkyne cycloadditions (CuAAC) to form triazoles.[11]

This dual reactivity allows for sequential, controlled functionalization, making it a valuable intermediate for constructing complex molecular scaffolds.

Sonogashira Coupling

The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[12] 2-Bromo-4-ethynylpyridine can participate in this reaction as either the halide component (reacting at the C-Br bond) or the alkyne component (reacting at the C≡C-H bond). This reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[13][14]

digraph "Sonogashira_Catalytic_Cycle" {

graph [rankdir="LR", splines=true, overlap=false, nodesep=0.3, fontname="Arial", fontsize=12, bgcolor="#F1F3F4", label=""];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1];

edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes

pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"];

pd_complex [label="R¹-Pd(II)L₂-X", fillcolor="#FBBC05", fontcolor="#202124"];

pd_alkynyl [label="R¹-Pd(II)L₂-C≡CR²", fillcolor="#34A853", fontcolor="#FFFFFF"];

cu_acetylide [label="Cu(I)-C≡CR²", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

product [label="R¹-C≡CR²", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,rounded"];

// Invisible nodes for layout

center_node [shape=point, width=0.01, height=0.01, style=invis];

// Edges

pd0 -> pd_complex [label=" Oxidative\n Addition ", arrowhead="vee"];

pd_complex -> pd_alkynyl [label=" Transmetalation ", arrowhead="vee"];

pd_alkynyl -> pd0 [label=" Reductive\n Elimination ", arrowhead="vee"];

// Inputs and Outputs

sub_halide [label="R¹-X", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"];

sub_alkyne [label="H-C≡CR²", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"];

sub_cu [label="Cu(I)X", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"];

sub_base [label="Base", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"];

sub_halide -> pd_complex;

pd_alkynyl -> product;

sub_alkyne -> cu_acetylide [label=" + Cu(I)X\n - HX "];

sub_base -> cu_acetylide [style=dotted];

cu_acetylide -> pd_alkynyl [label=" + Cu(I)X", style=dashed];

}

Caption: Logical workflow for sequential functionalization of 2-Bromo-4-ethynylpyridine.

Conclusion

2-Bromo-4-ethynylpyridine is a powerful and versatile building block for synthetic chemistry. The presence of two orthogonally reactive functional groups—a bromine atom amenable to cross-coupling and a terminal alkyne ready for cycloaddition or further coupling—provides chemists with a strategic tool for the efficient assembly of complex, highly functionalized pyridine derivatives. This capability is of particular value in the discovery and development of novel pharmaceuticals and advanced functional materials, where precise control over molecular architecture is paramount.

References

- 1. 2-bromo-4-ethynylpyridine | 1196156-17-8 [chemicalbook.com]

- 2. 2-Bromo-3-ethynylpyridine | C7H4BrN | CID 23436916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 1196155-22-2 | 4-Bromo-2-ethynylpyridine - Synblock [synblock.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. Cycloaddition - Wikipedia [en.wikipedia.org]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. synarchive.com [synarchive.com]

An In-depth Technical Guide to 2-Bromo-4-ethynylpyridine

CAS Number: 1196156-17-8

This technical guide provides a comprehensive overview of 2-Bromo-4-ethynylpyridine, a key building block for researchers, scientists, and drug development professionals. The document details its chemical properties, synthesis, and potential applications, with a focus on its utility in medicinal chemistry.

Chemical and Physical Properties

While specific experimental data for 2-Bromo-4-ethynylpyridine is not extensively published, the following table summarizes its known properties and predicted characteristics based on analogous compounds.[1][2][3][4]

| Property | Value | Source/Notes |

| CAS Number | 1196156-17-8 | [1][2] |

| Molecular Formula | C₇H₄BrN | [2][3][4] |

| Molecular Weight | 182.02 g/mol | [3][4] |

| Appearance | Powder or liquid | [2] |

| Purity | Typically ≥97% | [2] |

| Storage | Store in a tightly closed container | [2] |

| Solubility | Soluble in common organic solvents | Inferred from structurally similar compounds. |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Density | Not available | - |

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 | ~8.4 - 8.6 | Doublet (d) | ~5.0 - 6.0 |

| H-3 | ~7.5 - 7.7 | Singlet (s) or narrow doublet | < 1.0 |

| H-5 | ~7.3 - 7.5 | Doublet (d) | ~5.0 - 6.0 |

| Ethynyl-H | ~3.2 - 3.4 | Singlet (s) | N/A |

Predicted for a solution in CDCl₃.

¹³C NMR Spectroscopy (Predicted)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 | ~142 - 145 |

| C-6 | ~150 - 153 |

| C-3 | ~128 - 131 |

| C-5 | ~124 - 127 |

| C-4 | ~120 - 123 |

| Ethynyl C (C≡CH) | ~80 - 83 |

| Ethynyl C (C≡C H) | ~78 - 81 |

Predicted for a solution in CDCl₃.

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3250 | Strong | ≡C-H stretch (alkyne) |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2150 - 2100 | Weak | C≡C stretch (alkyne) |

| ~1570 - 1550 | Strong | C=C/C=N stretching (pyridine ring) |

| ~1450 - 1420 | Strong | C=C/C=N stretching (pyridine ring) |

| ~1100 - 1000 | Medium | C-H in-plane bending |

| ~700 - 600 | Strong | C-Br stretch |

Mass Spectrometry (MS) (Predicted)

| m/z | Interpretation |

| 181/183 | [M]⁺ molecular ion peak with bromine isotopic pattern (¹⁹Br/⁸¹Br) |

| 102 | [M-Br]⁺ fragment |

| 76 | [C₅H₄N]⁺ fragment (pyridyl cation) |

Experimental Protocols

Detailed and validated experimental protocols for the synthesis and reactions of 2-Bromo-4-ethynylpyridine are not widely published. However, the following sections provide representative procedures based on well-established synthetic methodologies for analogous compounds.

Synthesis of 2-Bromo-4-ethynylpyridine (Proposed)

A plausible synthetic route to 2-Bromo-4-ethynylpyridine involves a Sonogashira coupling of a dihalogenated pyridine followed by further modifications, or a direct introduction of the ethynyl group. A common precursor would be 2,4-dibromopyridine.

Representative Protocol for Sonogashira Coupling to introduce an ethynyl group:

This protocol describes a general procedure for the Sonogashira coupling of a protected alkyne to an aryl bromide, which could be adapted for the synthesis of 2-Bromo-4-ethynylpyridine from 2,4-dibromopyridine.

Materials:

-

2,4-Dibromopyridine (1.0 equiv)

-

Trimethylsilylacetylene (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)

-

Copper(I) iodide (CuI) (0.05 equiv)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF)

-

Tetrabutylammonium fluoride (TBAF) (for deprotection)

Procedure:

-

To a dry, inert-atmosphere flask, add 2,4-dibromopyridine, Pd(PPh₃)₂Cl₂, and CuI.

-

Add anhydrous THF and triethylamine.

-

Add trimethylsilylacetylene dropwise to the stirring mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 6-24 hours, monitoring by TLC.

-

After completion, filter the reaction mixture through a pad of Celite® and wash with THF or ethyl acetate.

-

Concentrate the filtrate and purify the residue by flash column chromatography to isolate the trimethylsilyl-protected intermediate.

-

Dissolve the intermediate in THF and treat with TBAF to remove the trimethylsilyl protecting group.

-

Work up the reaction and purify by column chromatography to yield 2-Bromo-4-ethynylpyridine.

Application in Sonogashira Coupling

The terminal alkyne functionality of 2-Bromo-4-ethynylpyridine makes it an excellent substrate for further carbon-carbon bond formation via Sonogashira coupling.[6][7][8][9] This allows for the introduction of various aryl or vinyl substituents, which is a key strategy in the synthesis of complex molecules for drug discovery.[10]

General Protocol for Sonogashira Coupling using 2-Bromo-4-ethynylpyridine:

Materials:

-

2-Bromo-4-ethynylpyridine (1.0 equiv)

-

Aryl or vinyl halide (e.g., Iodobenzene) (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)

-

Copper(I) iodide (CuI) (0.05 equiv)

-

Triethylamine (Et₃N) or another suitable base

-

Anhydrous solvent (e.g., THF or DMF)

Procedure:

-

In a dry flask under an inert atmosphere, combine 2-Bromo-4-ethynylpyridine, the aryl/vinyl halide, Pd(PPh₃)₂Cl₂, and CuI.

-

Add the anhydrous solvent and the base.

-

Stir the mixture at room temperature or heat as required, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

Pyridine scaffolds are prevalent in a wide range of biologically active compounds and approved drugs.[11] The 2-bromopyridine moiety is a versatile intermediate in the synthesis of pharmaceuticals, particularly as a precursor for creating substituted pyridines through cross-coupling reactions.[10]

The ethynyl group in 2-Bromo-4-ethynylpyridine is a valuable functional handle for several reasons:

-

Linear Geometry: It can act as a rigid linker to orient other functional groups in a specific direction, which is crucial for binding to biological targets.

-

Reactivity: As demonstrated, it readily participates in Sonogashira coupling reactions, allowing for the facile introduction of molecular diversity.

-

Bioisostere: In some contexts, the ethynyl group can act as a bioisostere for other chemical groups.

While no specific biological targets for 2-Bromo-4-ethynylpyridine itself have been reported in the available literature, its structural motifs are found in molecules targeting various diseases. For instance, substituted pyridines are core components of many kinase inhibitors , which are a major class of anti-cancer drugs.[12] The general structure of 2-Bromo-4-ethynylpyridine makes it an attractive starting material for the synthesis of libraries of compounds to be screened for kinase inhibitory activity.

Safety Information

Detailed toxicology data for 2-Bromo-4-ethynylpyridine is not available. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific handling and disposal procedures, consult the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer: This document is intended for informational purposes only and is based on publicly available data and chemical principles. It is not a substitute for rigorous experimental validation. All laboratory work should be conducted by trained professionals with appropriate safety precautions in place.

References

- 1. 2-bromo-4-ethynylpyridine | 1196156-17-8 [chemicalbook.com]

- 2. amadis.lookchem.com [amadis.lookchem.com]

- 3. 2-bromo-4-etinilpiridina CAS#: 1196156-17-8 • ChemWhat | Banco de Dados de Produtos Químicos e Biológicos [chemwhat.pt]

- 4. 2-бром-4-этинилпиридин CAS#: 1196156-17-8 • ChemWhat | База данных химических и биологических веществ [chemwhat.ru]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. nbinno.com [nbinno.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

2-Bromo-4-ethynylpyridine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on the chemical properties of 2-Bromo-4-ethynylpyridine, a key building block in synthetic chemistry, particularly for the development of novel pharmaceutical compounds and functional materials.

Core Molecular Data

The fundamental molecular characteristics of 2-Bromo-4-ethynylpyridine are summarized below. This data is critical for stoichiometric calculations, analytical characterization, and the design of synthetic protocols.

| Property | Value |

| Molecular Formula | C7H4BrN |

| Molecular Weight | 182.02 g/mol [1][2] |

| CAS Number | 1196156-17-8[3][4][5] |

Logical Relationship of Molecular Descriptors

The following diagram illustrates the relationship between the compound's name, its unique identifier (CAS Number), and its fundamental molecular properties.

References

- 1. CAS 1196155-22-2 | 4-Bromo-2-ethynylpyridine - Synblock [synblock.com]

- 2. 2-Bromo-3-ethynylpyridine | C7H4BrN | CID 23436916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromo-4-ethynylpyridine, CasNo.1196156-17-8 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 4. arctomsci.com [arctomsci.com]

- 5. 2-bromo-4-ethynylpyridine | 1196156-17-8 [chemicalbook.com]

An In-depth Technical Guide to 2-Bromo-4-ethynylpyridine: Structure, Synthesis, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-ethynylpyridine is a key heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its utility stems from the presence of two reactive sites: the bromine atom at the 2-position, which is susceptible to a variety of cross-coupling reactions, and the terminal alkyne at the 4-position, which can participate in reactions such as click chemistry, Sonogashira couplings, and polymerization. This guide provides a comprehensive overview of the available characterization data, experimental protocols, and logical relationships of the data for this versatile compound.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Bromo-4-ethynylpyridine is presented below.

| Property | Value |

| CAS Number | 1196156-17-8 |

| Molecular Formula | C₇H₄BrN |

| Molecular Weight | 182.02 g/mol |

| Appearance | Powder or liquid |

| Purity | Typically >97% |

Spectroscopic Characterization

Due to the limited availability of published experimental spectra for 2-Bromo-4-ethynylpyridine, the following data is based on closely related analogs and predicted values. It is crucial to note that experimental verification is necessary for precise characterization.

Predicted ¹H NMR Data

The proton NMR spectrum of 2-Bromo-4-ethynylpyridine is expected to show three distinct signals in the aromatic region and one signal for the acetylenic proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 | ~8.3 - 8.5 | d | ~5.0 |

| H-3 | ~7.5 - 7.7 | s (or narrow d) | < 1.0 |

| H-5 | ~7.2 - 7.4 | d | ~5.0 |

| Ethynyl-H | ~3.2 - 3.5 | s | N/A |

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum is predicted to display seven signals: five for the pyridine ring carbons and two for the ethynyl carbons.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (C-Br) | ~142 - 145 |

| C-6 | ~150 - 152 |

| C-3 | ~128 - 130 |

| C-5 | ~125 - 127 |

| C-4 (C-C≡CH) | ~135 - 138 |

| C ≡CH | ~80 - 83 |

| C≡C H | ~78 - 81 |

Experimental Protocols

Representative Protocol for Sonogashira Coupling:

-

To a solution of 2,4-dibromopyridine (1.0 eq) in a suitable solvent (e.g., triethylamine or a mixture of toluene and diisopropylamine) is added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

-

Trimethylsilylacetylene (1.0-1.2 eq) is then added, and the reaction mixture is stirred at room temperature or slightly elevated temperature until the starting material is consumed (monitored by TLC or GC-MS).

-

Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product, 2-bromo-4-((trimethylsilyl)ethynyl)pyridine, is then purified by column chromatography.

Representative Protocol for Desilylation:

-

The purified 2-bromo-4-((trimethylsilyl)ethynyl)pyridine is dissolved in a suitable solvent such as methanol or tetrahydrofuran.

-

A mild base, such as potassium carbonate or a fluoride source like tetrabutylammonium fluoride (TBAF), is added to the solution.

-

The reaction is stirred at room temperature until the desilylation is complete.

-

The solvent is removed, and the product, 2-Bromo-4-ethynylpyridine, is isolated and purified.

NMR Sample Preparation:

-

Approximately 5-10 mg of the purified 2-Bromo-4-ethynylpyridine is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

The ¹H and ¹³C NMR spectra are then acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Logical Relationship of Characterization Data

The following diagram illustrates the logical workflow for the characterization of 2-Bromo-4-ethynylpyridine.

An In-depth Technical Guide to the Solubility of 2-Bromo-4-ethynylpyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-4-ethynylpyridine, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicted solubility based on physicochemical principles and provides detailed experimental protocols for its determination.

Predicted Solubility Profile

The solubility of 2-Bromo-4-ethynylpyridine in organic solvents is predicted based on the "like dissolves like" principle, considering its molecular structure which features a polar pyridine ring, a bromo substituent, and an ethynyl group. These features contribute to an overall moderate polarity. Experimental verification is essential to confirm these predictions.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | The high polarity of these solvents can effectively solvate the polar pyridine ring and the carbon-bromine bond of 2-Bromo-4-ethynylpyridine. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl group in these solvents can participate in dipole-dipole interactions. Hydrogen bonding with the pyridine nitrogen may also enhance solubility. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | These solvents possess some polarity to interact with the solute, though they are less polar than alcohols and polar aprotic solvents. |

| Halogenated | Dichloromethane, Chloroform | Moderate | The polarity of these solvents is comparable to that of the solute, and the presence of halogens can lead to favorable dipole-dipole interactions. |

| Aromatic | Toluene, Xylene | Low to Moderate | While the pyridine ring is aromatic, the overall polarity of 2-Bromo-4-ethynylpyridine may limit its solubility in these non-polar aromatic solvents. |

| Non-polar Alkanes | Hexane, Heptane | Low | The significant difference in polarity between the solute and these non-polar solvents is likely to result in poor solubility. |

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of 2-Bromo-4-ethynylpyridine requires systematic experimental evaluation. The following are established methods that can be employed.

Gravimetric Method

This classical and highly accurate method involves determining the mass of solute dissolved in a known mass or volume of solvent.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 2-Bromo-4-ethynylpyridine to a known volume of the selected organic solvent in a sealed, temperature-controlled container.

-

Agitate the mixture using a magnetic stirrer or a shaker bath at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[1]

-

Visually confirm that excess solid remains, which indicates a saturated solution.

-

-

Separation of the Saturated Solution:

-

Carefully separate the undissolved solid from the solution. This can be achieved by filtration through a syringe filter (e.g., 0.2 µm PTFE) or by centrifugation.[1]

-

-

Analysis:

-

Accurately transfer a known volume or weight of the clear, saturated supernatant to a pre-weighed container.[1]

-

Evaporate the solvent completely under controlled conditions, such as in a vacuum oven at a temperature below the decomposition point of the compound or using a rotary evaporator.[1]

-

Once the solvent is fully removed, cool the container in a desiccator to prevent moisture absorption and then weigh it again.

-

-

Calculation:

-

The mass of the dissolved 2-Bromo-4-ethynylpyridine is the difference between the final and initial weights of the container.

-

Calculate the solubility in the desired units, such as g/L or mg/mL.

-

UV-Vis Spectrophotometric Method

This method is suitable if 2-Bromo-4-ethynylpyridine exhibits a chromophore that absorbs light in the UV-Vis range and the chosen solvent is transparent in that region.

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of 2-Bromo-4-ethynylpyridine of a known concentration in the chosen organic solvent.[2]

-

Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing concentrations.[2]

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for 2-Bromo-4-ethynylpyridine.[2]

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear and adhere to the Beer-Lambert law.[2]

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of 2-Bromo-4-ethynylpyridine in the organic solvent as described in the gravimetric method (steps 1.1 and 1.2).[2]

-

Withdraw a known volume of the clear, filtered supernatant.[2]

-

Dilute the saturated solution with a known volume of the solvent to ensure the absorbance falls within the linear range of the calibration curve.[2]

-

Measure the absorbance of the diluted solution at λmax.[2]

-

-

Calculation:

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a solid compound in an organic solvent.

Caption: Workflow for Solubility Determination.

References

Navigating the Stability of 2-Bromo-4-ethynylpyridine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Bromo-4-ethynylpyridine, a key building block in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on best practices for handling and storing this compound to ensure its integrity and experimental reproducibility.

Executive Summary

2-Bromo-4-ethynylpyridine is a substituted pyridine with reactive moieties that, while synthetically useful, can be susceptible to degradation if not stored and handled properly. While specific, publicly available quantitative stability studies on 2-Bromo-4-ethynylpyridine are limited, data from structurally analogous compounds and established principles of chemical stability allow for a robust set of recommendations. This guide outlines the likely degradation pathways, provides recommended storage conditions, and details experimental protocols for conducting forced degradation studies to assess stability under various stress conditions, in line with the International Council for Harmonisation (ICH) guidelines.

Physicochemical Properties and Inferred Stability Profile

A summary of the key physicochemical properties of 2-Bromo-4-ethynylpyridine is presented in Table 1. The stability profile is inferred from data on similar compounds, such as other halogenated and ethynyl-substituted pyridines. These compounds often exhibit sensitivity to light, air (oxidation), and moisture.[1]

| Property | Value | Reference |

| Molecular Formula | C₇H₄BrN | [2] |

| Molecular Weight | 182.02 g/mol | [2] |

| Appearance | Powder or liquid | [3] |

| Storage | Store in a tightly closed container | [3] |

| Purity | 97% | [3] |

Recommended Storage and Handling Conditions

To maintain the purity and stability of 2-Bromo-4-ethynylpyridine, the following storage conditions are recommended. These are based on best practices for handling air- and light-sensitive compounds.[1]

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate at 2-8°C. | To minimize the rate of potential thermal degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation of the ethynyl group and other air-sensitive degradation pathways. |

| Container | Keep in a tightly closed, amber glass vial. | To prevent exposure to moisture and atmospheric contaminants, and to protect from light. |

| Light Exposure | Store in the dark. | To prevent potential photodegradation, which can be a concern for pyridine and alkyne-containing compounds. |

| Incompatibilities | Avoid strong oxidizing agents.[1] | To prevent vigorous and potentially hazardous reactions. |

Potential Degradation Pathways

While specific degradation pathways for 2-Bromo-4-ethynylpyridine have not been exhaustively studied, based on its chemical structure, several potential degradation routes can be anticipated. Understanding these pathways is crucial for developing stability-indicating analytical methods.

Caption: Potential degradation pathways for 2-Bromo-4-ethynylpyridine.

Experimental Protocols for Stability Assessment (Forced Degradation)

Forced degradation studies are essential for establishing the intrinsic stability of a compound and for developing stability-indicating analytical methods.[3] The following protocols are based on ICH guidelines and can be adapted for 2-Bromo-4-ethynylpyridine.[4][5]

General Workflow for Stability Assessment

A logical workflow is critical for a comprehensive stability study.

Caption: A general workflow for assessing the stability of a chemical compound.

Hydrolytic Stability

This protocol evaluates the stability of the compound in aqueous solutions at different pH values.[6]

-

Objective: To determine the susceptibility of 2-Bromo-4-ethynylpyridine to hydrolysis under acidic, neutral, and basic conditions.

-

Materials:

-

2-Bromo-4-ethynylpyridine

-

Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

-

Purified water

-

Co-solvent if necessary (e.g., acetonitrile or methanol)

-

Temperature-controlled bath

-

Validated stability-indicating HPLC method

-

-

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 2-Bromo-4-ethynylpyridine in a suitable co-solvent.

-

Sample Preparation: Add an aliquot of the stock solution to separate vessels containing the acidic, basic, and neutral solutions.

-

Incubation: Incubate the samples at a controlled temperature (e.g., 50-60°C).

-

Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

-

Oxidative Degradation

This protocol assesses the compound's susceptibility to oxidation.

-

Objective: To evaluate the stability of 2-Bromo-4-ethynylpyridine in the presence of an oxidizing agent.

-

Materials:

-

2-Bromo-4-ethynylpyridine

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3-30%)

-

Co-solvent if necessary

-

Validated stability-indicating HPLC method

-

-

Procedure:

-

Sample Preparation: Prepare a solution of the compound in a suitable solvent.

-

Exposure: Add the H₂O₂ solution to the sample solution.

-

Incubation: Store the sample at room temperature or a slightly elevated temperature.

-

Time Points: Analyze samples at various time points.

-

Analysis: Use HPLC to monitor for degradation.

-

Photostability

This protocol evaluates the stability of the compound when exposed to light.[4][6]

-

Objective: To determine the lability of 2-Bromo-4-ethynylpyridine to light exposure.

-

Materials:

-

2-Bromo-4-ethynylpyridine (solid and in solution)

-

Photostability chamber with a calibrated light source (ICH Q1B compliant)

-

Quartz or borosilicate glass containers

-

Dark control samples wrapped in aluminum foil

-

Validated stability-indicating HPLC method

-

-

Procedure:

-

Sample Preparation: Place the solid compound and a solution of the compound in transparent containers. Prepare dark controls for each.

-

Exposure: Place the samples and dark controls in the photostability chamber and expose them to a specified illumination.

-

Analysis: At the end of the exposure period, analyze both the exposed and dark control samples by HPLC.

-

Thermal Stability

This protocol assesses the stability of the compound at elevated temperatures.[5][6]

-

Objective: To evaluate the thermal stability of 2-Bromo-4-ethynylpyridine in the solid state.

-

Materials:

-

2-Bromo-4-ethynylpyridine

-

Oven or heating block

-

Thermogravimetric Analyzer (TGA) (optional)

-

Validated stability-indicating HPLC method

-

-

Procedure:

-

Sample Preparation: Place the solid compound in a suitable container.

-

Exposure: Heat the sample at an elevated temperature (e.g., 10°C increments above the accelerated storage temperature, such as 50°C, 60°C, etc.).[5]

-

Time Points: Remove samples at various time points.

-

Analysis: Dissolve the samples and analyze by HPLC. A TGA can also be used to determine the decomposition temperature.

-

Development of a Stability-Indicating Analytical Method

A crucial component of any stability study is a validated stability-indicating analytical method, typically HPLC.[7] This method must be able to separate the parent compound from all potential degradation products and impurities.

Caption: A workflow for developing a stability-indicating analytical method.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. 2-bromo-4-ethynylpyridine | 1196156-17-8 [chemicalbook.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. snscourseware.org [snscourseware.org]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

Navigating the Synthesis and Application of 2-Bromo-4-ethynylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Bromo-4-ethynylpyridine is a valuable heterocyclic building block for drug discovery and materials science. While direct commercial availability is limited, this guide provides a comprehensive overview of its synthesis from readily available precursors. Detailed experimental protocols for a two-step synthesis involving a Sonogashira coupling and deprotection are presented, along with a summary of suppliers for the starting materials. Furthermore, the potential applications of this compound, particularly as an intermediate in the development of kinase inhibitors, are discussed, supported by relevant signaling pathway diagrams.

Commercial Availability

As of late 2025, 2-Bromo-4-ethynylpyridine is not widely listed as a stock item by major chemical suppliers. Its absence from the catalogs of prominent vendors suggests that it is primarily available through custom synthesis. Researchers requiring this compound will likely need to synthesize it in-house or commission its production from a specialized chemical synthesis company.

However, the key precursors for its synthesis, namely 2-bromopyridine and a protected form of acetylene such as ethynyltrimethylsilane, are commercially available from a variety of suppliers.

Table 1: Commercial Availability of Key Precursors

| Precursor | Representative Suppliers | Purity |

| 2-Bromopyridine | Sigma-Aldrich[1], Fisher Scientific[2], Multichem Exports[3], ChemicalBook[4], V&V Pharma Industries, Richman Chemical, INNOCHEM[5] | ≥99%[1][2] |

| 4-Ethynylpyridine | Santa Cruz Biotechnology[6], Tokyo Chemical Industry (TCI)[7], BLD Pharm[8], SincereChemical[9], Moldb[10] | >98.0%[7] |

| Ethynyltrimethylsilane | (Widely available from major chemical suppliers) | ≥98% |

Physicochemical Properties

Quantitative data for the precursors and the target compound are summarized below.

Table 2: Physicochemical Data

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) | Density (g/mL at 25°C) |

| 2-Bromopyridine | 109-04-6[1] | C₅H₄BrN | 158.00[1] | Colorless to pale yellow liquid[3] | 192-194[1] | 1.657[1] |

| 4-Ethynylpyridine | 2510-22-7[6] | C₇H₅N | 103.12[6] | White to light yellow powder/crystal[7] | N/A | N/A |

| 2-Bromo-4-ethynylpyridine | N/A | C₇H₄BrN | 182.02 | (Predicted) Solid | N/A | N/A |

Synthesis of 2-Bromo-4-ethynylpyridine

The synthesis of 2-Bromo-4-ethynylpyridine can be readily achieved via a two-step process involving a Sonogashira coupling followed by a deprotection step. This approach utilizes the reactivity of the bromo-substituent on the pyridine ring.[11][12] The Sonogashira reaction is a robust and widely used cross-coupling reaction to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[13]

Experimental Protocols

Step 1: Sonogashira Coupling of 2-Bromopyridine with Ethynyltrimethylsilane

This step involves the palladium- and copper-catalyzed coupling of 2-bromopyridine with a protected alkyne, ethynyltrimethylsilane, to form 2-((trimethylsilyl)ethynyl)-4-bromopyridine. The trimethylsilyl group is a common protecting group for terminal alkynes.[14]

-

Materials:

-

2-Bromopyridine (1.0 eq)

-

Ethynyltrimethylsilane (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

-

Copper(I) iodide (CuI) (0.05 eq)

-

Triethylamine (anhydrous and degassed)

-

Tetrahydrofuran (THF) (anhydrous and degassed)

-

-

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add 2-bromopyridine, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous and degassed THF and triethylamine via syringe.

-

Add ethynyltrimethylsilane dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Step 2: Deprotection of 2-((trimethylsilyl)ethynyl)-4-bromopyridine

The trimethylsilyl protecting group is removed to yield the terminal alkyne, 2-Bromo-4-ethynylpyridine. This can be achieved under mild conditions.[14][15]

-

Materials:

-

2-((trimethylsilyl)ethynyl)-4-bromopyridine (1.0 eq)

-

Tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M solution in THF)

-

Tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve 2-((trimethylsilyl)ethynyl)-4-bromopyridine in THF in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the TBAF solution dropwise.

-

Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction with water and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 2-Bromo-4-ethynylpyridine.

-

Synthetic Workflow Diagram

Caption: Synthetic workflow for 2-Bromo-4-ethynylpyridine.

Applications in Drug Discovery

Substituted pyridines are a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[16] The pyridine scaffold is a privileged structure due to its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems.[17] Bromo-pyridines, in particular, are versatile intermediates for creating complex molecular architectures through cross-coupling reactions.[12]

2-Bromo-4-ethynylpyridine is a valuable building block for several reasons:

-

The bromo group at the 2-position serves as a reactive handle for nucleophilic aromatic substitution or further cross-coupling reactions.

-

The ethynyl group at the 4-position is a versatile functional group that can participate in various transformations, including click chemistry, and can act as a key pharmacophoric element, for instance, by forming hydrogen bonds with protein targets.

-

The disubstituted pyridine core allows for the generation of diverse chemical libraries with precise vectoral orientation of substituents.

Kinase Inhibitors

A significant application of pyridine-based compounds is in the development of protein kinase inhibitors.[18] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[19] Many kinase inhibitors target the ATP-binding site of the enzyme.[20]

The 2-Bromo-4-ethynylpyridine scaffold can be envisioned as a starting point for synthesizing inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[21] The ethynyl group can occupy the hinge region of the kinase, while the rest of the molecule can be elaborated to interact with other parts of the ATP-binding pocket.

Illustrative Signaling Pathway: MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. A hypothetical inhibitor derived from 2-Bromo-4-ethynylpyridine could target a kinase within this pathway, such as MEK or ERK.

Caption: MAPK/ERK signaling pathway with hypothetical inhibitor.

Conclusion

References

- 1. 2-Bromopyridine 99 109-04-6 [sigmaaldrich.com]

- 2. 2-Bromopyridine, 99% | Fisher Scientific [fishersci.ca]

- 3. 2-Bromopyridine Exporter | 2-Bromopyridine Exporting Company | 2-Bromopyridine International Distributor [multichemexports.com]

- 4. 2-Bromopyridine manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 5. 2-Bromopyridine | 109-04-6 - BuyersGuideChem [buyersguidechem.com]

- 6. scbt.com [scbt.com]

- 7. 4-Ethynylpyridine | 2510-22-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. 2510-22-7|4-Ethynylpyridine|BLD Pharm [bldpharm.com]

- 9. sincerechemical.com [sincerechemical.com]

- 10. 2510-22-7 | 4-Ethynylpyridine - Moldb [moldb.com]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 15. researchgate.net [researchgate.net]

- 16. lifechemicals.com [lifechemicals.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies [mdpi.com]

Retrosynthetic Analysis of 2-Bromo-4-ethynylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the retrosynthetic analysis of 2-bromo-4-ethynylpyridine, a valuable building block in medicinal chemistry and materials science. The document outlines the key synthetic strategies, starting materials, and experimental protocols for its preparation.

Introduction

2-Bromo-4-ethynylpyridine is a heteroaromatic compound of significant interest due to its bifunctional nature. The bromine atom at the 2-position and the ethynyl group at the 4-position serve as versatile handles for a variety of chemical transformations, including cross-coupling reactions, cycloadditions, and nucleophilic substitutions. This allows for the facile introduction of molecular diversity, making it a key intermediate in the synthesis of complex pharmaceutical agents and functional materials. A thorough understanding of its retrosynthesis is therefore crucial for the efficient design of synthetic routes to target molecules incorporating this scaffold.

Retrosynthetic Strategy

The retrosynthetic analysis of 2-bromo-4-ethynylpyridine primarily involves two key disconnections: the C-C bond of the ethynyl group and the C-Br bond. The most logical and widely employed strategy focuses on the formation of the ethynyl group in the final steps of the synthesis. This approach is favored due to the often-sensitive nature of the terminal alkyne, which can be incompatible with conditions required for the introduction of the bromine atom.

A functional group interconversion (FGI) is a key initial step in the retrosynthesis, recognizing that the terminal alkyne can be derived from a more stable, protected precursor. A common and effective protecting group for terminal alkynes is the trimethylsilyl (TMS) group. This leads to the precursor, 2-bromo-4-((trimethylsilyl)ethynyl)pyridine.

The disconnection of the C(sp)-C(sp²) bond in this TMS-protected intermediate points towards a Sonogashira cross-coupling reaction.[1] This powerful palladium-catalyzed reaction is ideal for forming such bonds between an aryl halide and a terminal alkyne.[1]

For the Sonogashira coupling, two components are required: a dihalogenated pyridine and a source of the TMS-protected acetylene. To achieve regioselective coupling at the 4-position, a dihalopyridine with halogens of differing reactivity is the ideal starting material. The reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the trend I > Br > Cl.[2] Therefore, 2-bromo-4-iodopyridine is the preferred starting material, as the Sonogashira coupling will occur selectively at the more reactive C-I bond, leaving the C-Br bond intact for further functionalization.[2] The other reactant in the Sonogashira coupling is trimethylsilylacetylene.[3]

The following Graphviz diagram illustrates this primary retrosynthetic pathway.

Data Presentation: Synthesis of 2-Bromo-4-ethynylpyridine

The forward synthesis of 2-bromo-4-ethynylpyridine is a two-step process commencing from 2-bromo-4-iodopyridine. The following tables summarize the quantitative data for each key transformation.

Table 1: Regioselective Sonogashira Coupling of 2-Bromo-4-iodopyridine

| Parameter | Condition | Notes |

| Starting Material | 2-Bromo-4-iodopyridine | 1.0 equivalent |

| Reagent | Trimethylsilylacetylene | 1.2 - 1.5 equivalents |

| Palladium Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | 2-5 mol% |

| Copper Co-catalyst | Copper(I) iodide (CuI) | 4-10 mol% |

| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) | 2.0 - 3.0 equivalents |

| Solvent | Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) | Anhydrous and degassed |

| Temperature | Room temperature to 60 °C | Milder temperatures enhance selectivity |

| Reaction Time | 4 - 12 hours | Monitored by TLC or LC-MS |

| Typical Yield | 85 - 95% | For the mono-alkynylated product |

Table 2: Deprotection of 2-Bromo-4-((trimethylsilyl)ethynyl)pyridine

| Parameter | Condition | Notes |

| Starting Material | 2-Bromo-4-((trimethylsilyl)ethynyl)pyridine | 1.0 equivalent |

| Reagent | Tetrabutylammonium fluoride (TBAF) (1 M in THF) or Potassium carbonate (K₂CO₃) | 1.1 - 1.5 equivalents (TBAF) or catalytic (K₂CO₃) |

| Solvent | Tetrahydrofuran (THF) or Methanol (MeOH) | Anhydrous |

| Temperature | 0 °C to Room temperature | |

| Reaction Time | 30 minutes - 2 hours | Monitored by TLC or LC-MS |

| Typical Yield | > 90% |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 2-bromo-4-ethynylpyridine.

Synthesis of 2-Bromo-4-((trimethylsilyl)ethynyl)pyridine (Sonogashira Coupling)

Materials:

-

2-Bromo-4-iodopyridine (1.0 eq)

-

Trimethylsilylacetylene (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

-

Copper(I) iodide (CuI) (0.05 eq)

-

Triethylamine (Et₃N) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add 2-bromo-4-iodopyridine, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous DMF and triethylamine via syringe.

-

Stir the mixture at room temperature for 15 minutes.

-

Add trimethylsilylacetylene dropwise to the reaction mixture.

-

Heat the reaction mixture to 50 °C and stir for 6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-bromo-4-((trimethylsilyl)ethynyl)pyridine.

The following Graphviz diagram illustrates the experimental workflow for the Sonogashira coupling.

Synthesis of 2-Bromo-4-ethynylpyridine (Deprotection)

Materials:

-

2-Bromo-4-((trimethylsilyl)ethynyl)pyridine (1.0 eq)

-

Potassium carbonate (K₂CO₃) (0.2 eq)

-

Methanol (MeOH)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Dissolve 2-bromo-4-((trimethylsilyl)ethynyl)pyridine in methanol in a round-bottom flask under an inert atmosphere.

-

Add potassium carbonate to the solution.

-

Stir the reaction mixture at room temperature for 1 hour, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Remove the methanol under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield 2-bromo-4-ethynylpyridine. The product is often of sufficient purity for subsequent use without further purification.

The following Graphviz diagram illustrates the logical relationship in the deprotection step.

Conclusion

The retrosynthetic analysis of 2-bromo-4-ethynylpyridine reveals a robust and efficient synthetic route starting from 2-bromo-4-iodopyridine. A regioselective Sonogashira coupling with trimethylsilylacetylene followed by a straightforward deprotection provides the target molecule in high yield. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and professionals in the fields of drug discovery and chemical synthesis, facilitating the reliable preparation of this versatile building block.

References

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling with 2-Bromo-4-ethynylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by palladium and copper complexes, is widely employed in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups.[1] The 2-bromo-4-ethynylpyridine scaffold is a valuable building block in medicinal chemistry, and its functionalization via Sonogashira coupling allows for the construction of complex molecular architectures with potential biological activity.

This document provides detailed application notes and a generalized protocol for the Sonogashira coupling of 2-bromo-4-ethynylpyridine with a terminal alkyne. The information is compiled from established procedures for similar bromopyridine derivatives.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and reported yields for the Sonogashira coupling of various bromopyridine derivatives with terminal alkynes. This data provides a useful reference for optimizing the reaction with 2-bromo-4-ethynylpyridine.

| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 96[2] |

| 2 | 2-Amino-3-bromopyridine | 4-Methylphenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 92[2] |

| 3 | 2,6-Dibromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (3.0) | CuI (5.0) | Et₃N | DMF | 60-80 | N/A | High (qualitative)[3] |

| 4 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF/Et₃N | RT | 16 | 92[4] |

| 5 | 2-Bromopyridine | Phenylacetylene | Nanosized MCM-41-Pd (0.1) / PPh₃ | CuI | Et₃N | Toluene | 100 | 24 | Moderate (qualitative)[5] |

Experimental Protocols

Synthesis of 2-Bromo-4-ethynylpyridine

2-Bromo-4-ethynylpyridine is commercially available from suppliers such as Amadis Chemical Co., Ltd.[6] A detailed, publicly available synthesis protocol was not identified in the conducted search. It is recommended to procure this starting material from a reliable chemical vendor.

Sonogashira Coupling of 2-Bromo-4-ethynylpyridine with a Terminal Alkyne

This protocol is a generalized procedure based on analogous reactions with other bromopyridines and should be optimized for specific substrates.[3][7][8]

Materials:

-

2-Bromo-4-ethynylpyridine (1.0 equiv)

-

Terminal alkyne (e.g., Phenylacetylene) (1.1-1.2 equiv)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 2-5 mol%)

-

Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2-3 equiv)

-

Anhydrous, degassed solvent (e.g., N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF))

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add 2-bromo-4-ethynylpyridine (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂), and copper(I) iodide under an inert atmosphere of argon or nitrogen.

-

Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., DMF) via syringe, followed by the amine base (e.g., Et₃N) and the terminal alkyne.

-

Degassing: Degas the reaction mixture by bubbling a gentle stream of argon through the solution for 10-15 minutes.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (typically between 60-100 °C).[2][3] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion (as indicated by TLC or LC-MS), cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and quench with a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(alkynyl)-4-ethynylpyridine.

Mandatory Visualizations

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Caption: General experimental workflow for Sonogashira coupling.

Troubleshooting

-

Low or No Conversion:

-

Catalyst Inactivity: Ensure the palladium catalyst is fresh and has been handled under strictly inert conditions to prevent decomposition into palladium black.[7]

-

Reagent Quality: Use high-purity, anhydrous, and degassed solvents and bases. Impurities can poison the catalyst.[7]

-

Insufficient Degassing: Oxygen can lead to catalyst decomposition and promote unwanted side reactions. Ensure all reagents and the reaction headspace are thoroughly degassed.[7]

-

-

Formation of Alkyne Homocoupling (Glaser) Product:

-

Strictly Anaerobic Conditions: Oxygen is a primary promoter of Glaser coupling. Maintain a positive pressure of an inert gas throughout the reaction.[7]

-